molecular formula C14H13FO3 B6379837 4-(2-Fluoro-3-methoxyphenyl)-2-methoxyphenol CAS No. 1261948-14-4

4-(2-Fluoro-3-methoxyphenyl)-2-methoxyphenol

Cat. No.: B6379837
CAS No.: 1261948-14-4
M. Wt: 248.25 g/mol
InChI Key: DNVDDCJBICGDGO-UHFFFAOYSA-N
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Description

4-(2-Fluoro-3-methoxyphenyl)-2-methoxyphenol is an organic compound that features a phenol group substituted with fluorine and methoxy groups

Properties

IUPAC Name

4-(2-fluoro-3-methoxyphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO3/c1-17-12-5-3-4-10(14(12)15)9-6-7-11(16)13(8-9)18-2/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVDDCJBICGDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685572
Record name 2'-Fluoro-3,3'-dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261948-14-4
Record name 2'-Fluoro-3,3'-dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-3-methoxyphenyl)-2-methoxyphenol typically involves the reaction of 2-fluoro-3-methoxyphenylboronic acid with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and bases to facilitate the coupling of boronic acids with halides .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-3-methoxyphenyl)-2-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

4-(2-Fluoro-3-methoxyphenyl)-2-methoxyphenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-3-methoxyphenyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-methoxyphenylboronic acid
  • 4-Fluoro-3-methoxyphenylboronic acid
  • 4-Chloro-3-methoxyphenylboronic acid

Uniqueness

4-(2-Fluoro-3-methoxyphenyl)-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

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